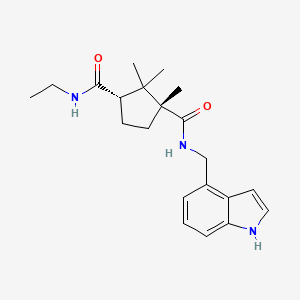![molecular formula C25H29N3O3 B3801440 [1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B3801440.png)
[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol
Descripción general
Descripción
The compound “[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They show diverse pharmacological activities and are synthesized via many different methods of synthetic strategies .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoxaline core and various functional groups attached to it. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Mecanismo De Acción
Direcciones Futuras
The future directions for research on “[1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol” and other quinoxaline derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, and study of their biological activities. This could lead to the development of new pharmaceuticals and other useful compounds .
Propiedades
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-19(2)27-23-15-20(9-10-22(23)26-18)24(30)28-13-6-11-25(16-28,17-29)12-14-31-21-7-4-3-5-8-21/h3-5,7-10,15,29H,6,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGXVSFAULALOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCC(C3)(CCOC4=CC=CC=C4)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3801361.png)
![methyl 3-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B3801367.png)
![2-[(3-methoxyphenoxy)methyl]-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B3801368.png)
![1-(methoxymethyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}cyclobutanecarboxamide](/img/structure/B3801385.png)
![1-methyl-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3801396.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3801405.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B3801413.png)


![2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B3801424.png)
![N-(3-ethylphenyl)-N'-[(5-methylpyrazin-2-yl)methyl]succinamide](/img/structure/B3801425.png)
![(1S*,4S*)-2-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B3801436.png)
![2-[4-(3-phenylpropyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3801456.png)
![ethyl 1-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B3801463.png)
